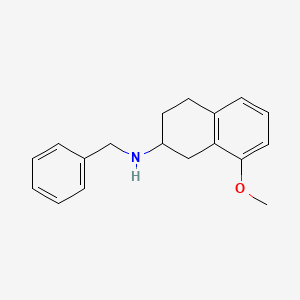

N-benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

CAS No.:

Cat. No.: VC15913421

Molecular Formula: C18H21NO

Molecular Weight: 267.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H21NO |

|---|---|

| Molecular Weight | 267.4 g/mol |

| IUPAC Name | N-benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |

| Standard InChI | InChI=1S/C18H21NO/c1-20-18-9-5-8-15-10-11-16(12-17(15)18)19-13-14-6-3-2-4-7-14/h2-9,16,19H,10-13H2,1H3 |

| Standard InChI Key | HAYFJPWCPAZXME-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC2=C1CC(CC2)NCC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-Benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine consists of a partially hydrogenated naphthalene core (tetrahydronaphthalene, or tetralin) substituted with a methoxy group at the 8-position and a benzylamine moiety at the 2-position. The tetralin system confers rigidity, while the benzyl and methoxy groups introduce steric and electronic modifications critical for receptor interactions .

Key Structural Features:

-

Tetralin Core: The 1,2,3,4-tetrahydronaphthalene scaffold enhances lipid solubility, facilitating blood-brain barrier permeability in analogs .

-

Methoxy Group: The 8-methoxy substituent likely influences electron density and hydrogen-bonding potential, affecting binding affinity to target proteins .

-

Benzylamine Side Chain: The N-benzyl group contributes to π-π stacking interactions with aromatic residues in receptor binding pockets, a feature observed in serotonin receptor ligands .

Physicochemical Properties (Hydrochloride Salt) :

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂ClNO |

| Molecular Weight | 303.8 g/mol |

| Solubility | Not fully characterized |

| Melting/Boiling Points | Unreported in open literature |

Synthesis and Preparation

General Synthetic Pathways

The synthesis of N-benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves multi-step organic transformations, typically starting with functionalization of the tetralin scaffold. While specific protocols for the 8-methoxy variant are scarce, analogous routes for 5- and 6-methoxy derivatives provide insight :

-

Tetralin Core Formation:

-

Amine Functionalization:

-

Salt Formation:

Example Reaction Scheme:

Physicochemical and Conformational Analysis

Stereochemical Considerations

The 2-position amine creates a chiral center, necessitating enantiomeric resolution for pharmacological specificity. The (2S)-enantiomer of a related 5-methoxy analog demonstrated preferential receptor binding in PET studies , highlighting the importance of stereochemistry in bioactivity.

Conformational Energetics:

-

Density functional theory (DFT) calculations on similar tetralin amines reveal low-energy conformations where the benzyl group adopts equatorial positions relative to the tetralin ring, minimizing steric clashes .

-

Methoxy group orientation influences hydrogen-bond acceptor capacity, potentially modulating interactions with serine or threonine residues in target proteins .

Applications in Medicinal Chemistry

Lead Optimization

The compound serves as a scaffold for developing:

-

PET Radioligands: Carbon-11 labeling via N-methylation or carbonyl insertion enables real-time receptor imaging .

-

Selective Serotonin Reuptake Enhancers: Structural tweaks to the benzyl group may improve selectivity over 5-HT₁A and dopamine receptors .

Comparative Analysis with Isomers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume